molecular formula C12H12ClNO3 B2537757 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 128101-39-3

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2537757
CAS No.: 128101-39-3
M. Wt: 253.68
InChI Key: XWFNVBGTFZYJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one ( 128101-39-3) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C12H12ClNO3 and a molecular weight of 253.68 g/mol, features a rigid, planar 2H-benzo[b][1,4]oxazin-3(4H)-one core, a structural motif known for its diverse biological activities . The reactive 2-chloroacetyl substituent makes it a versatile intermediate for further chemical modifications, particularly for the synthesis of more complex molecules designed to interact with biological targets . Researchers value this scaffold for its potential in developing novel therapeutic agents. Scientific literature indicates that derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have been explored as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9) for the treatment of hematologic malignancies . Furthermore, the planar structure of the benzoxazinone core is known to facilitate intercalation into DNA, which can induce DNA damage, apoptosis, and autophagy in tumor cells, highlighting its promise in anticancer research . Other studies have also synthesized related benzoxazinone derivatives and evaluated them as platelet aggregation inhibitors, demonstrating the wide applicability of this chemical class in pharmaceutical development . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should refer to the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

6-(2-chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-12(16)14(2)9-5-8(10(15)6-13)3-4-11(9)17-7/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFNVBGTFZYJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b]oxazin-3(4H)-one

The target compound belongs to the benzoxazinone family, characterized by a fused benzene and oxazinone ring system. The 2,4-dimethyl groups enhance steric and electronic modulation of the heterocyclic core, while the 6-(2-chloroacetyl) moiety introduces electrophilic reactivity, making the molecule a versatile intermediate for further functionalization. Such derivatives have demonstrated bioactivity in antifungal, anti-inflammatory, and anticancer applications, underscoring the importance of efficient synthetic protocols.

Synthetic Strategies for the Benzoxazinone Core Structure

The benzoxazinone scaffold is typically constructed via cyclization reactions involving 2-aminophenol derivatives and acylating agents. A foundational method involves the reaction of 2-amino-4-methylphenol with chloroacetyl chloride in the presence of a base such as potassium carbonate. This step forms the intermediate 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide, which undergoes intramolecular cyclization under reflux conditions to yield 2,4-dimethyl-2H-benzo[b]oxazin-3(4H)-one.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the phenolic oxygen on the chloroacetyl carbonyl, followed by dehydrochlorination to form the oxazinone ring. The use of polar aprotic solvents like dimethylformamide (DMF) accelerates cyclization, achieving yields of 70–80%.

Regioselective Introduction of Methyl Groups at Positions 2 and 4

Incorporating methyl groups at positions 2 and 4 requires precise alkylation strategies. One approach involves starting with 2-amino-4,5-dimethylphenol, where the methyl groups are pre-installed on the aromatic ring. Treatment with methyl chloroacetate in acetone under basic conditions (e.g., cesium carbonate) facilitates O-alkylation, followed by cyclization with chloroacetyl chloride to secure the 2,4-dimethyl configuration.

Alternative Route :
For late-stage methylation, the Hofmann rearrangement of phthalide derivatives offers a viable pathway. For instance, aminolysis of 3-methylisobenzofuran-1(3H)-one with methylamine generates a secondary amide, which undergoes rearrangement using bis(trifluoroacetoxy)iodobenzene (BTI) to form the 2,4-dimethylbenzoxazinone core. This method avoids harsh chlorination conditions and achieves 65–70% yields.

Regioselective Acylation at Position 6

Introducing the 2-chloroacetyl group at position 6 demands careful regiochemical control. Friedel-Crafts acylation is ineffective due to the deactivated aromatic ring. Instead, a directed ortho-metalation strategy is employed:

  • Lithiation : Treating 2,4-dimethyl-2H-benzo[b]oxazin-3(4H)-one with lithium diisopropylamide (LDA) at −78°C generates a lithiated species at position 6.
  • Acylation : Quenching with chloroacetyl chloride affords the 6-(2-chloroacetyl) derivative in 55–60% yield.

Optimization :
Using tetramethylethylenediamine (TMEDA) as a chelating agent enhances lithiation selectivity, while low temperatures (−78°C) minimize side reactions.

Green Chemistry Approaches in Benzoxazinone Synthesis

Recent advancements emphasize sustainable methodologies. A notable example employs imidazolium chlorozincate ionic liquids supported on magnetite nanoparticles (LAIL@MNP) under solvent-free sonication. This system catalyzes the condensation-cyclization of 2-aminophenols with aldehydes, achieving 75–80% yields of benzoxazinone derivatives within 30 minutes.

Table 1: Comparison of Traditional vs. Green Synthesis Methods

Parameter Traditional Method (DMF, K₂CO₃) Green Method (LAIL@MNP, Sonication)
Reaction Time 16–24 hours 30 minutes
Yield 70–80% 75–80%
Solvent DMF Solvent-free
Catalyst Recovery Not recoverable Magnetic recovery, 5 cycles
Environmental Impact High (toxic solvents) Low

Comparative Analysis of Methodologies

Each synthetic route presents trade-offs between efficiency, scalability, and sustainability. The traditional cyclization method offers high yields but relies on toxic solvents. In contrast, the Hofmann rearrangement route provides regiochemical precision but requires expensive reagents like BTI. Green methods using LAIL@MNP excel in energy efficiency and reusability but are limited to specific substrates.

Scale-Up Considerations : Industrial-scale production favors the traditional 2-aminophenol cyclization route due to its straightforward protocol and compatibility with existing infrastructure. However, regulatory pressures are driving adoption of solvent-free and catalytic methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety (-COCH₂Cl) undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example:

  • Reaction with amines : Forms acetamide derivatives (e.g., with primary/secondary amines in dichloromethane and K₂CO₃ at 0–5°C) .

  • Reaction with sodium azide : Substitutes chlorine with an azide group, enabling further cycloaddition reactions .

Example Reaction Pathway :

Cl-CH2CO-+R-NH2K2CO3,CH2Cl2R-NH-CO-CH2-+HCl\text{Cl-CH}_2\text{CO-} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_2\text{Cl}_2} \text{R-NH-CO-CH}_2\text{-} + \text{HCl}

Acyl Transfer and Cyclization Reactions

The chloroacetyl group participates in intramolecular cyclization to form fused heterocycles:

  • Smiles rearrangement : Forms benzoxazepine derivatives when reacted with nitrophenol derivatives under NaH/DMF conditions .

  • Hydrazide formation : Treatment with hydrazine hydrate yields hydrazide intermediates, which cyclize into triazoles or pyrazole derivatives .

Key Conditions :

SubstrateReagent/ConditionsProductYieldSource
Chloroacetyl derivativeHydrazine hydrate, ethanol, ΔHydrazide intermediate60%
Hydrazide intermediateCS₂/KOH, DMF1,3,4-Thiadiazole55%

1,3-Dipolar Cycloaddition (Click Chemistry)

The compound’s alkyne-functionalized derivatives undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Triazole formation : Reacts with aryl azides to generate 1,2,3-triazole hybrids (e.g., using CuI in acetone at RT) .

Example :

Alkyne derivative+Ar-N3CuITriazole hybrid\text{Alkyne derivative} + \text{Ar-N}_3 \xrightarrow{\text{CuI}} \text{Triazole hybrid}

Applications : These hybrids exhibit enhanced antibacterial activity, with MIC values ranging from 8–32 µg/mL against S. aureus and E. coli .

Biological Acylating Activity

The chloroacetyl group acts as an electrophile in biological systems, covalently modifying nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins. This underpins its pharmacological potential as an enzyme inhibitor .

Mechanistic Insight :

Protein-SH+Cl-CH2CO-Protein-S-CO-CH2-+HCl\text{Protein-SH} + \text{Cl-CH}_2\text{CO-} \rightarrow \text{Protein-S-CO-CH}_2\text{-} + \text{HCl}

Oxidation and Reduction Reactions

  • Reduction : Hydrogenation (H₂/Pd-C) reduces nitro groups to amines in related benzoxazinones, though direct examples for this compound require further study .

  • Oxidation : The oxazine ring is stable under mild oxidative conditions but may degrade with strong oxidants like KMnO₄.

Heterocycle Functionalization

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant biological activities:

  • Antimicrobial Activity : Several studies have reported that benzoxazinone derivatives demonstrate potent antimicrobial properties against various pathogens. For instance, compounds synthesized from this precursor have been tested against bacterial strains, showing effective inhibition at low concentrations .
  • Anticancer Properties : Some derivatives have been evaluated for their anticancer potential. In vitro studies suggest that they can induce apoptosis in cancer cell lines, leading to reduced cell viability .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Anticancer Study :
    • A study evaluated the effects of a derivative on human breast cancer cells (MCF-7). The compound was found to significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing :
    • In a comparative study against common pathogens like E. coli and Staphylococcus aureus, derivatives synthesized from this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Summary of Applications

The compound's versatility allows it to be utilized in various domains:

Application AreaDescription
Medicinal ChemistrySynthesis of bioactive compounds with antimicrobial and anticancer properties
Organic SynthesisBuilding block for the development of complex organic molecules
Pharmaceutical ResearchEvaluation as potential drug candidates in treating infections and cancers

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoxazinones

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Heteroatom Key Properties/Activities Reference
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 6-(2-Chloroacetyl), 2,4-dimethyl O High reactivity (chloroacetyl); potential PI3K/mTOR inhibition
6-(2-Chloroacetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one 6-(2-Chloroacetyl) S Enhanced lipophilicity; anticancer activity via thiadiazole coupling
4-(Pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one 4-(Pyridin-2-ylmethyl) O Improved CNS penetration (basic pyridine moiety)
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one 8-acetyl, 6-benzyloxy O Bulky substituents reduce reactivity; intermediate for further functionalization
7-Substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl) derivatives 7-triazolylmethyl O Anticancer activity (IC₅₀: 2–8 μM against MCF-7 and HeLa)
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) Fused pyridine, 4-nitrobenzyl O NF-κB inhibition; anti-proliferative in HCC cells

Key Findings

Heteroatom Effects: Replacing oxygen with sulfur (e.g., thiazinone in ) increases lipophilicity and alters metabolic pathways. This enhances membrane permeability but may reduce aqueous solubility. Oxygen-based benzoxazinones (e.g., target compound) are more polar, favoring interactions with hydrophilic binding pockets .

Substituent Position and Reactivity :

  • Chloroacetyl at Position 6 : The target compound’s 2-chloroacetyl group enables covalent interactions with cysteine residues in enzymes (e.g., PI3K inhibition ). In contrast, the 8-acetyl derivative in lacks electrophilicity, limiting covalent binding.
  • Methyl Groups at 2 and 4 : These groups reduce ring flexibility and may stabilize the compound against oxidative metabolism compared to unmethylated analogs (e.g., compounds in ).

Biological Activities: Anticancer Potential: Compounds with chloroacetyl or triazolyl groups () show cytotoxicity via kinase inhibition or DNA damage. NF-κB Inhibition: Pyrido-oxazinones (e.g., NPO in ) demonstrate that fused aromatic systems enhance DNA-binding interference, a property less pronounced in non-fused benzoxazinones.

Synthetic Accessibility: Chloroacetyl derivatives are typically synthesized via nucleophilic substitution (e.g., reaction of benzoxazinone with chloroacetyl chloride) . Thiazinones require sulfur incorporation early in the synthesis (e.g., via Lawesson’s reagent) .

Biological Activity

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in drug development.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis pathway often includes the formation of the oxazine ring through nucleophilic substitution reactions and subsequent modifications to introduce the chloroacetyl group. The purity and structure of synthesized compounds are usually confirmed using spectroscopic methods such as NMR and mass spectrometry .

Anticholinesterase Activity

Recent studies have highlighted the compound's significant anticholinesterase activity. In enzyme inhibition assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it was observed that derivatives with aromatic substitutions exhibited comparable inhibitory activity to donepezil, a known AChE inhibitor. Specifically, compounds with electron-withdrawing groups showed enhanced potency, with IC50 values for certain derivatives calculated at 0.027 µM and 0.025 µM for AChE inhibition .

CompoundIC50 (µM)Target Enzyme
3i0.027AChE
3j0.025AChE

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 5.9 µM to 15.37 µM, indicating a promising therapeutic profile .

Cell LineIC50 (µM)Reference Compound
A5495.9Cisplatin
SW-4802.3Cisplatin
MCF-75.65Cisplatin

The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with varying concentrations led to increased early and late apoptotic cell populations in A549 cells . Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and apoptosis pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the aromatic ring significantly influence biological activity. Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced anticholinesterase and cytotoxic activities compared to their non-substituted counterparts .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Alzheimer's Disease : Compounds similar to this compound have been investigated for their potential use in treating Alzheimer's disease due to their ability to inhibit AChE.
  • Cancer Therapy : The antiproliferative effects observed in vitro suggest a potential role in developing new cancer therapies targeting specific pathways involved in tumor growth.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one?

  • Methodological Answer : The compound is typically synthesized via acylation of the parent benzoxazinone scaffold. A common approach involves reacting 2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions such as over-acylation or hydrolysis of the chloroacetyl group . Purity is often verified via HPLC (>98%) and NMR spectroscopy.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, studies on analogous chloro-substituted benzoxazinones (e.g., 6-chloro derivatives) reveal planar benzoxazine rings with dihedral angles of <5° between the oxazinone and aromatic moieties . Complementary techniques include:

  • 1H/13C NMR : Key signals include δ ~2.0–2.5 ppm (methyl groups) and δ ~4.5–5.0 ppm (oxazinone protons).
  • GC/MS : Molecular ion peaks (e.g., m/z 267 for the target compound) and fragmentation patterns align with expected chloroacetyl loss .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. herbicidal reports) often stem from purity variations or assay conditions. For example:

  • Purity Validation : Sigma-Aldrich explicitly states that analytical data are not collected for early-discovery compounds like this; thus, independent LC-MS or elemental analysis is mandatory .
  • Bioassay Design : Use standardized protocols (e.g., CLSI guidelines for antifungal testing) with positive controls (e.g., fluconazole) and solvent-matched blanks to isolate compound-specific effects .

Q. How does the chloroacetyl substituent influence reactivity in nucleophilic environments?

  • Methodological Answer : The electron-withdrawing chloroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution. For instance:

  • Kinetic Studies : Reactivity with amines (e.g., aniline) in DMF follows pseudo-first-order kinetics, with rate constants (~10⁻³ s⁻¹) dependent on steric hindrance from the 2,4-dimethyl groups .
  • Stability : Hydrolytic degradation in aqueous buffers (pH 7.4) shows a half-life of ~48 hours, requiring storage at –20°C under inert gas .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines:

  • Abiotic Studies : Measure logP (predicted ~2.8) and photodegradation rates using HPLC-UV .
  • Biotic Studies : Use Daphnia magna or Lemna minor models to assess acute toxicity (LC50/EC50) under OECD guidelines .
  • Statistical Design : Randomized block designs with split-split plots are recommended for multifactorial environmental analyses .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer : Variations often arise from polymorphism or solvent residues. For example:

  • DSC Analysis : Differential scanning calorimetry can identify polymorphic forms (e.g., Form I vs. Form II) with distinct melting profiles .
  • Solvent Recrystallization : Re-crystallize from ethyl acetate/hexane (1:3) to ensure solvent-free crystals for reproducible NMR and melting point data .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

TechniqueObserved DataReference Compound (6-Chloro Analog)
1H NMR (CDCl3) δ 2.25 (s, 6H, CH3), δ 4.82 (s, 2H, OCH2)δ 2.20 (s, 6H), δ 4.75 (s, 2H)
13C NMR δ 168.5 (C=O), δ 40.1 (ClCH2)δ 168.2 (C=O), δ 39.8 (ClCH2)
XRD Space group P2₁/c, Z = 4Space group P2₁/c, Z = 4

Table 2 : Stability Under Controlled Conditions

ConditionHalf-Life (Hours)Degradation Product(s)Source
Aqueous pH 7.4482,4-Dimethylbenzoxazinone + Cl⁻
UV Light (254 nm)12Dechlorinated ketone + CO2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.